
10-(Triphenylphosphoranylidene)decyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Triphenylphosphoranylidene)decyl acetate is a chemical compound with the molecular formula C30H37O2P. It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a decyl acetate chain. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Triphenylphosphoranylidene)decyl acetate typically involves the reaction of triphenylphosphine with a suitable alkyl halide, followed by the addition of an acetate group. The reaction conditions often require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
10-(Triphenylphosphoranylidene)decyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
10-(Triphenylphosphoranylidene)decyl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-(Triphenylphosphoranylidene)decyl acetate involves its interaction with molecular targets such as enzymes and cellular membranes. The triphenylphosphoranylidene group allows the compound to participate in various chemical reactions, including the formation of carbon-carbon bonds. This interaction can modulate the activity of enzymes and affect cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of a decyl chain.
Ethyl (triphenylphosphoranylidene)acetate: Similar but with an ethyl group.
Uniqueness
10-(Triphenylphosphoranylidene)decyl acetate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it distinct from its shorter-chain analogs and provides unique properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C30H37O2P |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
10-(triphenyl-λ5-phosphanylidene)decyl acetate |
InChI |
InChI=1S/C30H37O2P/c1-27(31)32-25-17-6-4-2-3-5-7-18-26-33(28-19-11-8-12-20-28,29-21-13-9-14-22-29)30-23-15-10-16-24-30/h8-16,19-24,26H,2-7,17-18,25H2,1H3 |
Clave InChI |
SHYCVDZHXWQQIH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one](/img/structure/B12900050.png)
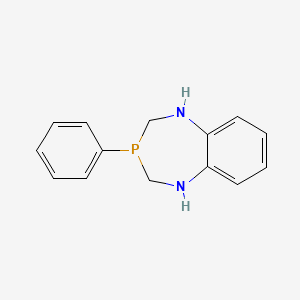
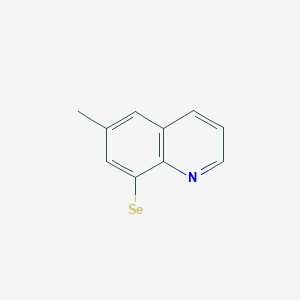
![4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12900062.png)
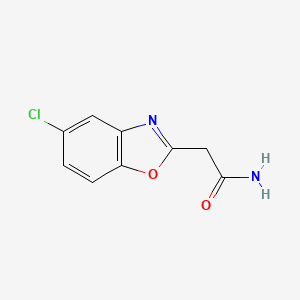
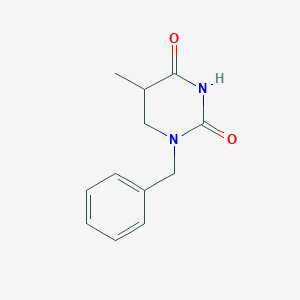
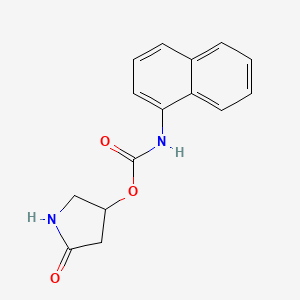
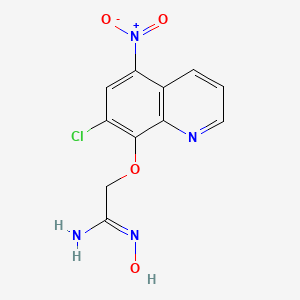
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)
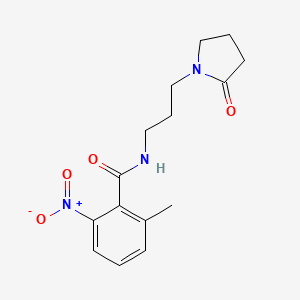

![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
